Cas no 96184-81-5 (4-Oxocyclohexanecarbaldehyde)

4-Oxocyclohexanecarbaldehyde structure
4-Oxocyclohexanecarbaldehyde structure
Product name:4-Oxocyclohexanecarbaldehyde
CAS No:96184-81-5
MF:C7H10O2
MW:126.153102397919
MDL:MFCD04972553
CID:61833
PubChem ID:11170973

4-Oxocyclohexanecarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone-4-carboxaldehyde
    • 4-Oxocyclohexanecarboxyaldehyde
    • 4-Formylcyclohexanone
    • 4-Oxocyclohexanecarbaldehyde
    • 4-OXO-CYCLOHEXANECARBOXALDEHYDE
    • 4-OXO-CYCLOHEXANECARBOXYALDEHYDE
    • (+/-)-cyclohexanone-4-carboxaldehyde
    • 1-formyl-4-oxocyclohexane
    • 4-Oxo-cyclohexancarbaldehyd
    • 4-oxo-cyclohexanecarbaldehyde
    • Cyclohexanecarboxaldehyde,4-oxo-(9CI)
    • 4-oxocyclohexane-1-carbaldehyde
    • CYCLOHEXANECARBOXALDEHYDE, 4-OXO-
    • PubChem2083
    • Cyclohexanone-4-carbaldehyde
    • SFNKUFOBKQJUEB-UHFFFAOYSA-N
    • 6740AC
    • FCH849710
    • VZ31621
    • AB21200
    • AB0100261
    • AX8099795
    • 184O815
    • 4-Oxocyclohexanecarboxaldehyde (ACI)
    • MDL: MFCD04972553
    • Inchi: 1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2
    • InChI Key: SFNKUFOBKQJUEB-UHFFFAOYSA-N
    • SMILES: O=CC1CCC(=O)CC1

Computed Properties

  • Exact Mass: 126.06800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 119
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Density: 1.151
  • Boiling Point: 223 ºC
  • Flash Point: 81 ºC
  • PSA: 34.14000
  • LogP: 0.94460

4-Oxocyclohexanecarbaldehyde Security Information

4-Oxocyclohexanecarbaldehyde Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Oxocyclohexanecarbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM128478-1g
4-oxocyclohexane-1-carbaldehyde
96184-81-5 95%
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$417 2024-07-18
abcr
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€252.30 2022-03-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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3459.0CNY 2021-07-12
eNovation Chemicals LLC
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$1520 2024-05-24
Fluorochem
223782-1g
Cyclohexanone-4-carboxaldehyde
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Enamine
EN300-198281-0.25g
4-oxocyclohexane-1-carbaldehyde
96184-81-5 95%
0.25g
$183.0 2023-09-16
Enamine
EN300-198281-10.0g
4-oxocyclohexane-1-carbaldehyde
96184-81-5 95%
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$1962.0 2023-05-25
Fluorochem
223782-250mg
Cyclohexanone-4-carboxaldehyde
96184-81-5 95%
250mg
£118.00 2022-02-28
Aaron
AR003AYF-5g
4-Oxocyclohexanecarbaldehyde
96184-81-5 95%
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$470.00 2024-07-18

4-Oxocyclohexanecarbaldehyde Production Method

Synthetic Routes 1

Reaction Conditions
Reference
Preparation of heterocyclic compounds containing basic group as CXCR4 antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: Nitric acid ,  Sodium, [μ13-[1,15-bis[[di(hydroxy-κO:κO)phenylsilyl]oxy-κO]-1,3,5,7,9,11,13,15-… Solvents: Acetonitrile
Reference
A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activity
Bilyachenko, Alexey N.; Levitsky, Mikhail M.; Yalymov, Alexey I.; Korlyukov, Alexander A.; Vologzhanina, Anna V.; et al, RSC Advances, 2016, 6(53), 48165-48180

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 10 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ;  20 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Trimethylamine ;  -78 °C → rt
Reference
Stereoselective total synthesis of (±)-vindeburnol and (±)-16-epi-vindeburnol
Chen, Xiangtao; Yu, Lei; Wang, Huijing; Zhang, Wen; Tang, Pei; et al, Chemical Communications (Cambridge, 2021, 57(88), 11669-11672

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Methanol Solvents: Methanol
Reference
Chemistry of enol ethers. LXXXVI. Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-dienes with α,β-unsaturated aldehydes. 1-Formyl-4-(trimethylsiloxy)-3-cyclohexenes and 1-formyl-4-oxocyclohexanes
Makin, S. M.; Shavrygina, O. A.; Nguyen Phuong Thung, Zhurnal Organicheskoi Khimii, 1988, 24(11), 2309-15

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, rt
Reference
Preparation of arylfuranone derivatives for use as antifibrotic agents
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Propanal ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Reference
Preparation of nitrogen-containing bicyclic compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis of biological activities of tetrahydroquinazoline analogs of aminopterin and methotrexate
Gangjee, Aleem; Zaveri, Nurulain; Queener, Sherry F.; Kisliuk, Roy L., Journal of Heterocyclic Chemistry, 1995, 32(1),

Synthetic Routes 8

Reaction Conditions
1.1 Solvents: Water ;  reflux
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ;  10 h, reflux
Reference
Method for preparing cyclohexyl formaldehyde by ionic liquid catalysis
, China, , ,

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model
Avi, Manuela; Wiedner, Romana M.; Griengl, Herfried; Schwab, Helmut, Chemistry - A European Journal, 2008, 14(36), 11415-11422

Synthetic Routes 10

Reaction Conditions
1.1 Catalysts: Nickel bromide (NiBr2), trihydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Ethyl acetate ;  10 min, rt
1.2 Reagents: 2,6-Lutidine ,  Diphenylsilane Catalysts: Dimethyl dicarbonate ,  Zinc Solvents: Ethyl acetate ;  15 min, rt; 24 h, 40 °C; cooled
Reference
Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes
Iosub, Andrei V. ; Moravcik, Stefan; Wallentin, Carl-Johan; Bergman, Joakim, Organic Letters, 2019, 21(19), 7804-7808

4-Oxocyclohexanecarbaldehyde Raw materials

4-Oxocyclohexanecarbaldehyde Preparation Products

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Amadis Chemical Company Limited
(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde
A11197
Purity:99%
Quantity:5g
Price ($):452.0